molecular formula C13H10N2S B3056694 6-Phenylbenzo[d]thiazol-2-amine CAS No. 73458-38-5

6-Phenylbenzo[d]thiazol-2-amine

Cat. No.: B3056694
CAS No.: 73458-38-5
M. Wt: 226.3 g/mol
InChI Key: GIOCFNWQTZDWNE-UHFFFAOYSA-N
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Description

6-Phenylbenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in the benzothiazole ring imparts unique chemical properties to these compounds, making them valuable in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Phenylbenzo[d]thiazol-2-amine involves the Suzuki cross-coupling reaction. This method utilizes palladium(0) as a catalyst and aryl boronic acids or aryl boronic acid pinacol esters as reactants. The reaction typically proceeds under mild conditions, resulting in moderate to excellent yields .

Another efficient method involves the use of copper(I) catalysis in water. This method is environmentally friendly and offers high yields. The reaction involves the in situ generation of 2-halothioureas, which are then converted to the desired product through intramolecular S-arylation .

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki cross-coupling reactions due to their scalability and efficiency. The use of water as a reaction medium in copper(I) catalysis also makes it an attractive option for industrial applications, as it reduces the environmental impact and enhances safety .

Chemical Reactions Analysis

Types of Reactions

6-Phenylbenzo[d]thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Phenylbenzo[d]thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenylbenzo[d]thiazol-2-amine involves its interaction with various molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. The compound’s neuroprotective effects are linked to its ability to modulate neurotransmitter release and protect neurons from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylbenzo[d]thiazol-2-amine stands out due to its unique combination of nitrogen and sulfur atoms in the benzothiazole ring, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research.

Properties

IUPAC Name

6-phenyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOCFNWQTZDWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408437
Record name 6-Phenylbenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73458-38-5
Record name 6-Phenyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73458-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenylbenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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